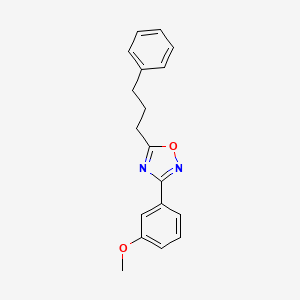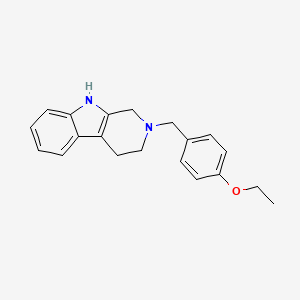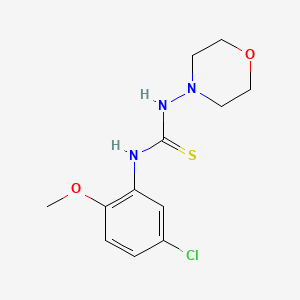
N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK) that has gained significant attention in recent years due to its potential therapeutic applications in the treatment of metabolic disorders, cancer, and neurodegenerative diseases. In
科学研究应用
N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea has been extensively studied for its potential therapeutic applications in various diseases. In metabolic disorders, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential candidate for the treatment of type 2 diabetes. In cancer, this compound has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. In neurodegenerative diseases, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
作用机制
N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea activates AMPK, a key regulator of cellular energy homeostasis that plays a crucial role in metabolism, cell growth, and autophagy. AMPK is activated by various stimuli, including low energy levels, exercise, and certain drugs. This compound activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that enhance its activity. AMPK activation by this compound leads to various downstream effects, including increased glucose uptake, fatty acid oxidation, and autophagy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In skeletal muscle cells, this compound increases glucose uptake and insulin sensitivity by activating AMPK and stimulating the translocation of glucose transporter 4 (GLUT4) to the cell membrane. In liver cells, this compound inhibits gluconeogenesis and promotes fatty acid oxidation, leading to decreased blood glucose levels and improved lipid metabolism. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by activating AMPK and inhibiting the mTOR pathway. In animal models of neurodegenerative diseases, this compound protects against neuronal damage and improves cognitive function by activating AMPK and reducing oxidative stress.
实验室实验的优点和局限性
N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea has several advantages as a research tool, including its specificity for AMPK, its ability to activate AMPK in vivo, and its potential therapeutic applications. However, there are also some limitations to its use in lab experiments, including its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential off-target effects.
未来方向
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea, including the development of more potent and selective AMPK activators, the investigation of its potential therapeutic applications in various diseases, and the exploration of its effects on different cell types and physiological systems. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on AMPK and its downstream pathways, as well as its potential off-target effects and toxicity.
合成方法
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea involves the reaction of 5-chloro-2-methoxyaniline with morpholine and thiourea in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain this compound in high yield and purity.
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2S/c1-17-11-3-2-9(13)8-10(11)14-12(19)15-16-4-6-18-7-5-16/h2-3,8H,4-7H2,1H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYYZLKCFJTFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793037 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5810329.png)
![7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5810336.png)

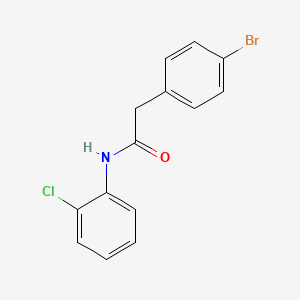
![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810347.png)

![1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone](/img/structure/B5810368.png)

![3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5810378.png)
![N-[(2-adamantylamino)carbonothioyl]benzamide](/img/structure/B5810388.png)
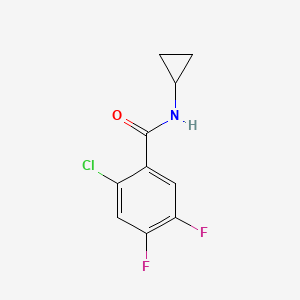
![N-ethyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5810410.png)
